1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene
Overview
Description
“1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” is a chemical compound with the molecular formula C22H22O3. It has a molecular weight of 334.40800 . This compound is also known by its common name “1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” and its English name "1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene” include a density of 1.097g/cm3, a boiling point of 470.4ºC at 760 mmHg, and a flash point of 161.1ºC .Scientific Research Applications
Polymerization Initiators
1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, has been studied as an initiator/transfer agent for cationic polymerizations. This compound, similar in structure to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, shows unique activation requirements, differing from classical initiators. Its interaction with BCl3 suggests complex formation between the ether and BCl3, impacting the ion formation mechanism in polymerizations (Dittmer, Pask, & Nuyken, 1992).
Mixed-Valence Systems
(E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene and related compounds have been studied for their mixed-valence properties. These compounds, including 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, show potential in electronic applications due to their intervalence charge-transfer (IVCT) properties and response to oxidation, relevant for electronic materials (Barlow et al., 2005).
Synthesis Intermediates
Compounds such as 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, similar to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, have been utilized as intermediates in the synthesis of heterocycles. These compounds demonstrate their utility in regiospecific synthesis of various heterocycles, indicating their role in the development of new synthetic routes and materials (Mahata et al., 2003).
Photoluminescent Materials
1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, structurally related to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, have been synthesized and found to be highly photoluminescent. Their photophysical characteristics were studied in various states, including liquid crystalline state and isotropic melt, suggesting applications in advanced luminescent materials and dyes (Lowe & Weder, 2002).
Organic Electronics
Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating structural elements similar to 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, has been prepared for its potential in organic electronics. Its solubility, reversible redox properties, and film formability highlight its suitability for high molecular weight, high-spin organic polymers in electronic applications (Kurata, Pu, & Nishide, 2007).
properties
IUPAC Name |
1-[bis(4-methoxyphenyl)methyl]-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILASQDIICLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283415 | |
Record name | 1,1',1''-Methanetriyltris(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-methoxyphenyl)methyl]-4-methoxybenzene | |
CAS RN |
7511-68-4 | |
Record name | NSC31323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-Methanetriyltris(4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.